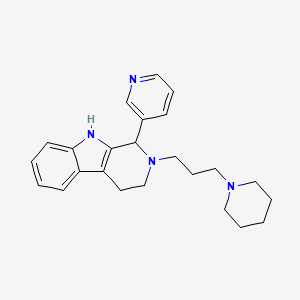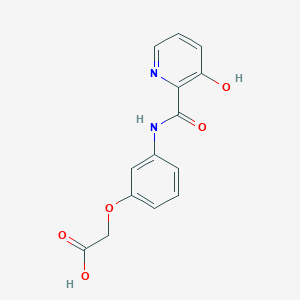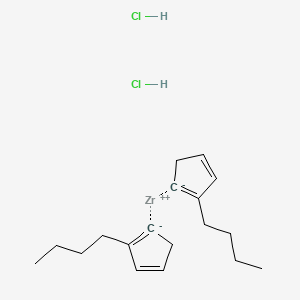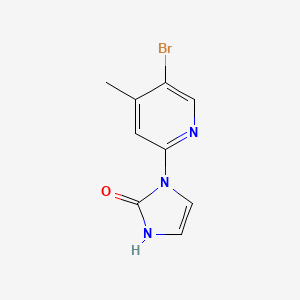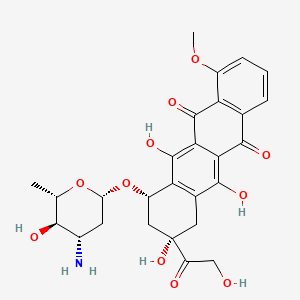
4'-Epidoxorubicin (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Epidoxorubicin (hydrochloride) is an anthracycline antibiotic and a stereoisomer of doxorubicin. It is primarily used as an antineoplastic agent in chemotherapy, particularly for treating breast cancer, ovarian cancer, gastric cancer, lung cancer, and lymphomas . The compound is known for its ability to intercalate DNA strands, thereby inhibiting DNA and RNA synthesis and inducing cell death .
准备方法
Synthetic Routes and Reaction Conditions: 4’-Epidoxorubicin is synthesized through a fermentation process involving genetically engineered strains of Streptomyces peucetius. This bacterium naturally produces anthracycline antibiotics like doxorubicin and daunorubicin. By introducing heterologous genes from Streptomyces avermitilis or Saccharopolyspora erythraea into a mutant strain of Streptomyces peucetius, the production of 4’-epimeric anthracyclines is achieved . The fermentation process is optimized by replacing the chromosomal copy of certain genes and introducing further mutations to enhance product yields .
Industrial Production Methods: The industrial production of 4’-Epidoxorubicin involves large-scale fermentation followed by purification processes. The fermentation broth is subjected to extraction and chromatographic techniques to isolate and purify the compound. The final product is then converted to its hydrochloride salt form for pharmaceutical use .
化学反应分析
Types of Reactions: 4’-Epidoxorubicin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Substitution reactions can occur at the hydroxyl and amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of 4’-Epidoxorubicin, such as hydroquinone derivatives and substituted anthracyclines .
科学研究应用
作用机制
4’-Epidoxorubicin exerts its antitumor effects by intercalating between DNA base pairs, thereby inhibiting DNA and RNA synthesis. This intercalation triggers DNA cleavage by topoisomerase II, leading to cytocidal activity . The compound also generates cytotoxic free radicals that cause further damage to DNA and cellular components . Additionally, 4’-Epidoxorubicin binds to cell membranes and plasma proteins, contributing to its cytotoxic effects .
相似化合物的比较
Doxorubicin: Another anthracycline antibiotic used in chemotherapy.
Daunorubicin: An anthracycline antibiotic similar to doxorubicin, used for treating leukemia.
Idarubicin: A synthetic anthracycline derivative used in the treatment of acute myeloid leukemia.
4’-Epidoxorubicin stands out due to its unique stereochemistry and reduced side effects, making it a valuable compound in cancer treatment.
属性
分子式 |
C27H29NO11 |
|---|---|
分子量 |
543.5 g/mol |
IUPAC 名称 |
(7S,9S)-7-[(2S,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,17+,22-,27-/m0/s1 |
InChI 键 |
AOJJSUZBOXZQNB-WPFMFTOPSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H](C[C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O |
规范 SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-Methyl-2,3-diphenylpyrazino[2,3-b]quinoxaline](/img/structure/B12812751.png)



![8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3h)-one](/img/structure/B12812773.png)
